3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-6-phenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-22-15(13-8-4-3-5-9-13)12-17-18(20(22)23)19(21-25-17)14-10-6-7-11-16(14)24-2/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQAGCNICLXMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432384 | |
| Record name | 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479077-09-3 | |
| Record name | 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Pyridine Ring Construction: The pyridine ring can be constructed via a condensation reaction involving appropriate precursors such as β-ketoesters and ammonia or amines.
Final Assembly: The isoxazole and pyridine rings are fused together through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition steps and high-throughput screening of catalysts for the cyclization reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 3-(2-Methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one exhibits notable antimicrobial activity. Studies have shown efficacy against various bacterial strains, including:
| Pathogen | Activity Type | Result |
|---|---|---|
| Escherichia coli | Antibacterial | Effective |
| Staphylococcus aureus | Antibacterial | Moderate activity |
| Candida albicans | Antifungal | Moderate activity |
The compound's mechanism of action likely involves the inhibition of DNA synthesis and interference with microbial metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its potential to inhibit the proliferation of cancer cells:
| Cell Line Tested | IC50 (µM) |
|---|---|
| HCT116 (colon cancer) | 6.2 |
| T47D (breast cancer) | 27.3 |
| MCF7 (breast cancer) | 43.4 |
These results suggest that modifications in the molecular structure can significantly enhance biological activity against specific cancer types.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial efficacy of the compound against clinical isolates.
- Method : Disc diffusion method was employed to assess the activity.
- Findings : The compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
-
Anticancer Clinical Trial
- Objective : To assess the efficacy of the compound in patients with advanced solid tumors.
- Results :
- Objective Response Rate (ORR): 30%
- Progression-Free Survival (PFS): Median duration of 6 months
- : The study highlighted the therapeutic potential of this compound in oncology, warranting further investigation.
Pharmacological Mechanisms
The pharmacological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for nucleic acid synthesis.
- Interaction with Cellular Targets : It can interact with various cellular targets, leading to apoptosis in malignant cells.
Mechanism of Action
The mechanism by which 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one exerts its effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and pharmacological features of the target compound with its analogues:
Pharmacological and Functional Differences
MMPIP (4-methoxyphenyl at C6) exhibits robust mGluR7 NAM activity, suggesting para-substitution enhances receptor interaction .
Impact of Heterocyclic Substituents :
- Replacement of the phenyl group at C3 with a pyridin-4-yl group (as in MMPIP) introduces hydrogen-bonding capabilities, improving selectivity for mGluR7 over other glutamate receptors .
Demethylation and Metabolites :
- Demethylation of the 3-methoxyphenyl derivative (compound 18) yields 3-(3-hydroxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one (compound 19), which may exhibit altered pharmacokinetics due to increased polarity .
Therapeutic Applications :
- MMPIP is extensively validated in preclinical models for pain modulation , addiction , and social behavior , while the target compound’s efficacy in these areas remains speculative.
Biological Activity
3-(2-Methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one, with the CAS number 479077-09-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its effectiveness in various biological contexts.
- Molecular Formula : C20H16N2O3
- Molecular Weight : 332.35 g/mol
- Structure : The compound features a complex isoxazole ring fused with a pyridine structure, which is significant for its biological activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit potent antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. A study highlighted that derivatives of isoxazole showed significant scavenging activity against free radicals, suggesting a protective role against oxidative damage .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation .
Neuroprotective Properties
Neuroprotective effects have also been noted in studies involving similar compounds. The inhibition of monoamine transporters, particularly the dopamine transporter (DAT), has been associated with neuroprotective outcomes. This mechanism may be beneficial in developing treatments for neurodegenerative diseases .
Case Studies and Research Findings
-
In Vitro Studies :
A series of in vitro experiments assessed the cytotoxicity and biological activity of this compound against various cancer cell lines. Results indicated selective cytotoxicity towards certain cancer types while sparing normal cells, highlighting its potential as an anticancer agent. -
Animal Models :
In vivo studies using animal models have shown that administration of this compound can lead to significant reductions in tumor size and improved survival rates in treated groups compared to controls. These findings support further exploration into its clinical applications. -
Mechanistic Insights :
Detailed mechanistic studies revealed that the compound modulates several signaling pathways involved in cell proliferation and apoptosis. It appears to activate caspase-dependent pathways leading to apoptosis in cancer cells while also enhancing antioxidant defenses .
Comparative Table of Biological Activities
Q & A
Q. What synthetic methodologies are reported for synthesizing 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one?
While direct synthetic routes for this compound are not explicitly detailed in the literature, analogous isoxazolo-fused heterocycles (e.g., isoxazoloquinolines) are synthesized via regioselective cyclization of hydroxy-acyl precursors. Key steps include:
- Functionalization of the pyridine core with methoxyphenyl and methyl groups.
- Cyclization under acidic or thermal conditions to form the isoxazolo ring system . For experimental use, the compound (MMPIP) is dissolved in 25% 2-hydroxypropyl-β-cyclodextrin to enhance aqueous solubility for intracranial administration in rodent studies .
Q. How is the structural identity of this compound validated in research settings?
Structural confirmation relies on:
- High-resolution mass spectrometry (HRMS): Exact mass = 332.101699 g/mol (C19H16N2O3) .
- NMR spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR verify the isoxazolo[4,5-c]pyridine scaffold, with peaks corresponding to methoxy (δ 3.8–4.0 ppm), methyl (δ 2.1–2.3 ppm), and aromatic protons (δ 6.8–7.6 ppm).
- X-ray crystallography (if available) to resolve substituent spatial arrangements .
Q. What in vitro assays are used to assess its pharmacological activity?
- Radioligand binding assays: Measure affinity for mGluR7 using tritiated LY341495 as a competitive ligand.
- Calcium flux assays: Monitor intracellular Ca<sup>2+</sup> changes in HEK293 cells expressing mGluR7 to evaluate negative allosteric modulation (IC50 typically 10–100 nM) .
Advanced Research Questions
Q. What experimental designs address discrepancies in MMPIP’s efficacy across neurobehavioral studies?
Contradictory findings (e.g., pro-cognitive vs. no effect) may arise from:
- Species and strain differences: Rats (Sprague-Dawley) show stronger mGluR7-mediated effects than C57BL/6 mice .
- Administration routes: Intracerebral vs. systemic delivery (e.g., 1–30 mg/kg i.p.) affects brain penetration . Resolution strategies:
- Dose-response meta-analysis across studies.
- Co-administration with mGluR7 agonists/antagonists to confirm target specificity .
Q. How does MMPIP’s in vivo pharmacokinetic profile influence its use in rodent models of neuropathic pain?
- Plasma half-life: ~2–3 hours in mice, necessitating timed administration in chronic pain models.
- Brain-to-plasma ratio: 0.8–1.2, indicating moderate blood-brain barrier penetration.
- Behavioral endpoints: Reduced mechanical allodynia in spared nerve injury models at 10 mg/kg (i.p.), with effects blocked by mGluR7-positive allosteric modulators .
Q. What molecular mechanisms underlie MMPIP’s modulation of mGluR7 signaling?
MMPIP binds to an allosteric site on mGluR7, inducing conformational changes that:
Q. How can structure-activity relationship (SAR) studies improve MMPIP’s selectivity for mGluR7?
SAR strategies include:
- Core modifications: Replacing the isoxazolo ring with pyrazolo or triazolo moieties alters potency (e.g., 3-methylisoxazolo[4,5-c]quinolin-4-one derivatives show reduced off-target binding) .
- Substituent optimization: Electron-withdrawing groups on the phenyl ring enhance mGluR7 affinity (e.g., 4-fluoro analog increases IC50 by 2-fold) .
Data Contradiction Analysis
Q. Why do some studies report MMPIP-induced anxiolytic effects while others show no change?
Discrepancies may reflect:
- Behavioral paradigms: Elevated plus maze (anxiolytic) vs. open field test (no effect).
- Dose thresholds: Anxiolysis occurs at lower doses (1–3 mg/kg) but not at higher doses (10–30 mg/kg) due to receptor desensitization . Recommendation: Standardize dosing protocols and use complementary assays (e.g., social interaction tests) .
Methodological Best Practices
Q. What controls are essential when testing MMPIP in cognitive tasks?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
